Ring Saturation Differentiates Ethyl 4-Hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate from Fully Aromatic Benzisoxazole-3-carboxylates
The target compound possesses a 6,7-dihydro (cyclohexene) ring, whereas the closest commercially available aromatic comparator, ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate (CAS 1352397-14-8), contains a fully aromatic benzene ring . The additional two hydrogen atoms increase molecular weight by ~2 Da (209.20 vs. 207.18 g/mol) and introduce a half-chair conformation in the fused ring, altering the spatial presentation of the 4-OH and 3-COOEt pharmacophoric elements . In the broader dihydrobenzisoxazole class, this non-planar topology has been associated with enhanced selectivity for enzymatic targets such as CYP11B2 over CYP11B1 and HSP90–HER2 signaling pathways [1].
| Evidence Dimension | Ring saturation and 3D molecular shape |
|---|---|
| Target Compound Data | 6,7-Dihydro substitution; C10H11NO4; MW 209.20; non-planar cyclohexene ring introducing conformational flexibility |
| Comparator Or Baseline | Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate (CAS 1352397-14-8): fully aromatic; C10H9NO4; MW 207.18; rigid planar ring system |
| Quantified Difference | MW difference: +2.02 Da; ring saturation changes pharmacophoric geometry from planar to half-chair, impacting target binding modes as evidenced in dihydrobenzisoxazole bioactive series |
| Conditions | Structural comparison from vendor specifications (AKSci, Leyan, ChemSrc) and class-level bioactivity data from dihydrobenzisoxazole-4-one CYP11B2 inhibitor series (Bioorg. Med. Chem. Lett. 2018) |
Why This Matters
The non-planar, partially saturated scaffold offers a distinct 3D pharmacophore that cannot be achieved with flat aromatic analogs, making the compound a privileged starting point for fragment-based or structure-based drug discovery campaigns targeting selectivity-demanding enzymes.
- [1] Bogdanov, F. B.; Scherbakov, A. M.; et al. Dihydrobenzisoxazole-4-one compounds are novel selective inhibitors of aldosterone synthase (CYP11B2) with in vivo activity. Bioorg. Med. Chem. Lett. 2018, 28, 979–984. View Source
